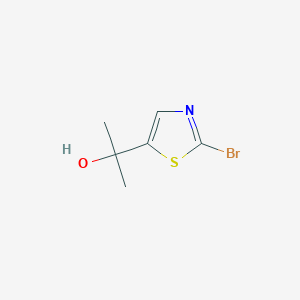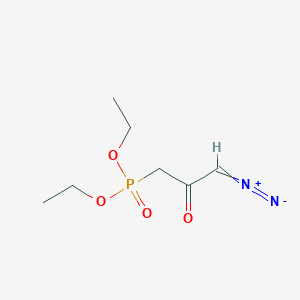
(2R)-4-amino-2-methoxybutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-amino-2-methoxybutanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HCl and a molecular weight of 213.64. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .
Métodos De Preparación
The preparation of (2R)-4-amino-2-methoxybutanoic acid hydrochloride can be carried out by various methods. One common method involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid to obtain the product . The reaction conditions need to be carefully controlled, and suitable solvents must be selected to ensure the desired yield and purity of the product.
Análisis De Reacciones Químicas
(2R)-4-amino-2-methoxybutanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2R)-4-amino-2-methoxybutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-4-amino-2-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(2R)-4-amino-2-methoxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but differs in its functional groups.
D-Aspartic acid-β-methyl ester: Another related compound used in similar applications.
H-D-Aspartic acid-β-methyl ester: This compound is also used in the synthesis of polypeptide compounds. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C5H12ClNO3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
(2R)-4-amino-2-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
RRGUDOOBCPPHOY-PGMHMLKASA-N |
SMILES isomérico |
CO[C@H](CCN)C(=O)O.Cl |
SMILES canónico |
COC(CCN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)


![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)



![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
